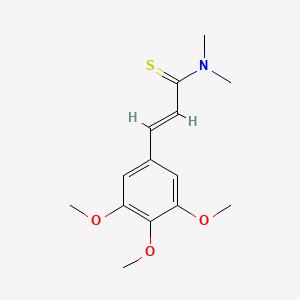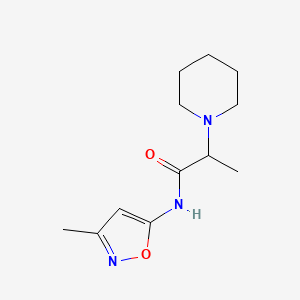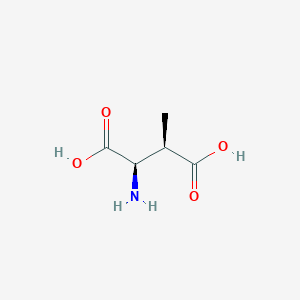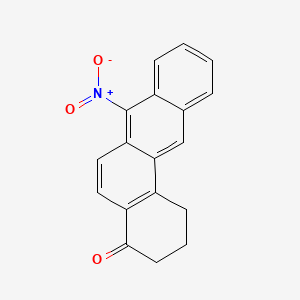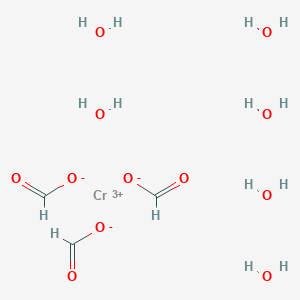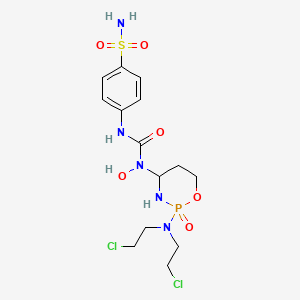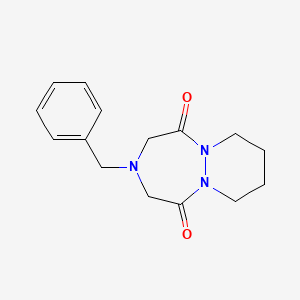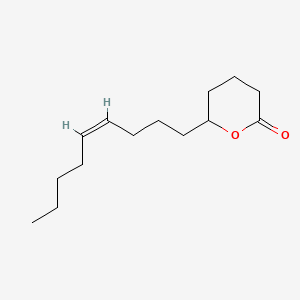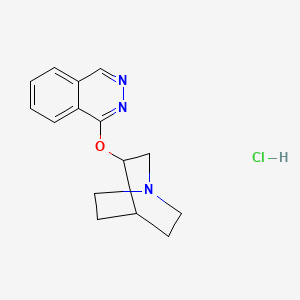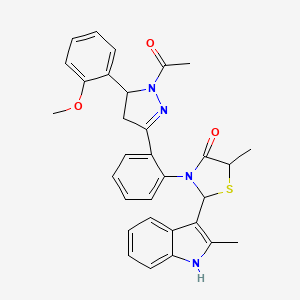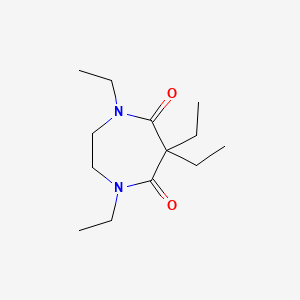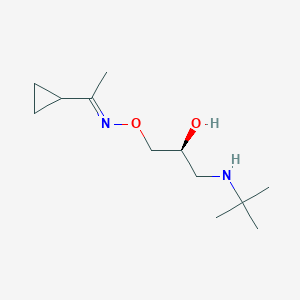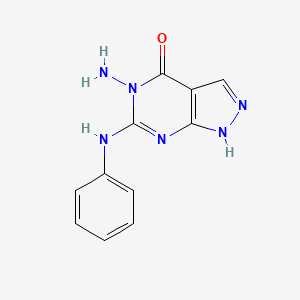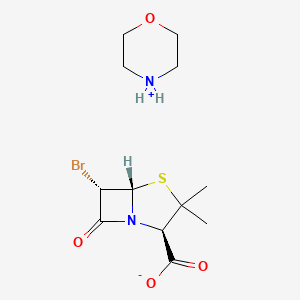
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thia-azabicyclo heptane ring: This is achieved through a cyclization reaction involving sulfur and nitrogen-containing precursors.
Introduction of the bromine atom: Bromination is carried out using bromine or bromine-containing reagents under controlled conditions.
Attachment of the morpholinium group: This step involves the reaction of the intermediate compound with morpholine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ampicillin Sodium: A broad-spectrum antibiotic with a similar thia-azabicyclo heptane structure.
Carbenicillin Disodium: Another antibiotic with a related structure, used to treat bacterial infections.
Flucloxacillin Sodium Monohydrate: A penicillin derivative with a similar core structure but different substituents.
Uniqueness
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to the presence of the bromine atom and the morpholinium group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
94134-58-4 |
|---|---|
分子式 |
C12H19BrN2O4S |
分子量 |
367.26 g/mol |
IUPAC 名称 |
(2R,5S,6S)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium |
InChI |
InChI=1S/C8H10BrNO3S.C4H9NO/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;1-3-6-4-2-5-1/h3-4,6H,1-2H3,(H,12,13);5H,1-4H2/t3-,4+,6-;/m0./s1 |
InChI 键 |
UXZSIYFRMCQTKY-ZUOBHZEMSA-N |
手性 SMILES |
CC1([C@H](N2[C@@H](S1)[C@H](C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


